molecular formula C6H4Br2N4S B1429116 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine CAS No. 141215-32-9

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

Cat. No.: B1429116
CAS No.: 141215-32-9
M. Wt: 324 g/mol
InChI Key: SFFHORYSGHXVGU-UHFFFAOYSA-N
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Description

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine (CAS: 141215-32-9) is a brominated benzothiadiazole derivative with two amine groups at the 5,6-positions. Its synthesis involves the reduction of 4,7-dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole (BT–2NO2) using iron powder in acetic acid, yielding an 80% product with NH₂ groups confirmed by FTIR . The compound has a molecular weight of 324.00 (C₆H₄Br₂N₄S) and is stored under inert conditions at 2–8°C due to its sensitivity . Its bromine substituents and amine functional groups make it a versatile precursor for polymer synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine can be synthesized through various methods. One common approach involves the bromination of benzo[c][1,2,5]thiadiazole using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiadiazoles and extended conjugated systems, which are valuable in the development of organic electronic materials .

Scientific Research Applications

Organic Electronics

DBBT is utilized in the development of organic electronic materials due to its excellent charge transport properties. It serves as a monomer in the synthesis of light-emitting and conducting polymers. These polymers are critical for applications in:

  • Organic Light Emitting Diodes (OLEDs) : DBBT-based polymers exhibit high luminescence efficiency and stability.
  • Organic Photovoltaics (OPVs) : Its electron-deficient nature makes it suitable for use in donor-acceptor systems .

Fluorescent Materials

The compound has been studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in:

  • Biological Imaging : DBBT derivatives can be used to label biomolecules for visualization under fluorescence microscopy.
  • Sensor Applications : Its fluorescence properties can be harnessed for detecting metal ions or other analytes in solution .

Self-Assembly Studies

Research has demonstrated that DBBT can undergo solvent-dependent self-assembly on surfaces like highly oriented pyrolytic graphite (HOPG). This property is significant for:

  • Nanostructured Materials : Understanding self-assembly mechanisms aids in developing nanoscale materials with tailored properties for electronics and photonics .

Case Study 1: Synthesis and Characterization of DBBT Derivatives

A study explored the synthesis of various DBBT derivatives through Suzuki-Miyaura coupling. The resulting compounds were characterized using NMR and UV-Vis spectroscopy, confirming their potential as novel materials for OLED applications. The derivatives showed enhanced photoluminescence compared to the parent compound .

Case Study 2: Application in Organic Photovoltaics

Research demonstrated that incorporating DBBT into polymer blends improved charge mobility and photovoltaic efficiency. Devices fabricated with these blends exhibited a power conversion efficiency increase of up to 20% compared to traditional materials .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Groups Key Properties Applications
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine Br at 4,7-positions NH₂ at 5,6-positions - Electron-deficient core
- Nucleophilic NH₂ groups
- Bromine enables cross-coupling
- Precursor for conjugated polymers
- Ligand in coordination complexes
4,7-Bis(4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine Dodecylthiophenyl at 4,7-positions NH₂ at 5,6-positions - Enhanced solubility (dodecyl chains)
- Extended conjugation (thiophene)
- Semiconducting polymers (e.g., P1–P6 via Stille coupling)
4,7-Bis(4-(hexyloxy)phenyl)benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile Hexyloxyphenyl at 4,7-positions CN at 5,6-positions - Strong electron-withdrawing CN groups
- High fluorescence quantum yields
- Organic dyes
- Optoelectronic devices
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole Br at 4,7-positions NO₂ at 5,6-positions - Highly electrophilic (NO₂)
- Low solubility (0.023 g/L)
- Intermediate for explosives
- Nitration/amination precursor
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile Thiophene at 4,7-positions CN at 5,6-positions - Improved charge transport (thiophene conjugation)
- Planar structure
- Photovoltaic cells
- Light-emitting diodes

Biological Activity

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Formula : C6H2Br2N2S
  • Molecular Weight : 293.97 g/mol
  • CAS Number : 15155-41-6
  • Appearance : Light yellow crystals with a purity of 95% .

Synthesis

The synthesis of this compound typically involves the cyclization of o-phenylenediamines with sulfur sources under acidic conditions. This method has been shown to yield various derivatives with potential biological activities .

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4,7-dibromobenzo[c][1,2,5]thiadiazole have shown promising results in inhibiting tumor cell growth:

  • In vitro Studies : The compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin. For example, certain derivatives demonstrated IC50 values as low as 0.058±0.016μM0.058\pm 0.016\mu M against T47D breast cancer cells .
CompoundCell LineIC50 (µM)
This compoundT47D0.058
DoxorubicinT47D3.13

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. In studies involving tobacco mosaic virus (TMV), certain thiadiazole compounds displayed curative rates exceeding those of standard antiviral agents:

  • Curative Rates : Some derivatives achieved curative rates of over 54%, indicating their potential as antiviral agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

  • In vitro Testing : The compound showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Study on Anticancer Properties

A study conducted by Hosny et al. evaluated the anticancer effects of several thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to others:

  • Findings : Derivatives showed IC50 values ranging from 8.1μM8.1\mu M to 12.8μM12.8\mu M, highlighting the importance of chemical modifications in enhancing biological activity .

Study on Antiviral Effects

Research published in MDPI journals highlighted the antiviral effects of thiadiazole compounds against TMV. The study noted that certain structural modifications led to improved efficacy:

  • Results : Compounds with hydroxyphenyl moieties demonstrated higher protective effects compared to standard drugs .

Properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHORYSGHXVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738283
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141215-32-9
Record name 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

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